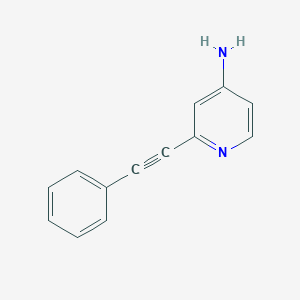

2-(Phenylethynyl)pyridin-4-amine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H10N2 |

|---|---|

Molecular Weight |

194.23 g/mol |

IUPAC Name |

2-(2-phenylethynyl)pyridin-4-amine |

InChI |

InChI=1S/C13H10N2/c14-12-8-9-15-13(10-12)7-6-11-4-2-1-3-5-11/h1-5,8-10H,(H2,14,15) |

InChI Key |

VYUWBTHJZPPQQS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C#CC2=NC=CC(=C2)N |

Origin of Product |

United States |

Chemical Reactivity and Transformative Chemistry of 2 Phenylethynyl Pyridin 4 Amine Derivatives

Intramolecular Cyclization Reactions

The strategic placement of the amino and phenylethynyl groups on the pyridine (B92270) scaffold of 2-(phenylethynyl)pyridin-4-amine derivatives provides a fertile ground for intramolecular cyclization reactions. These reactions are powerful tools for the construction of fused bicyclic and polycyclic systems containing a pyridine core, which are prevalent in medicinally important compounds and functional materials.

Formation of Fused Bicyclic and Polycyclic Pyridine Systems

Intramolecular cyclization of this compound derivatives can lead to the formation of various fused heterocyclic systems, most notably aza-carbolines (pyrido[4,3-b]indoles). These reactions typically involve the formation of a new carbon-nitrogen or carbon-carbon bond between the amino group or the pyridine ring and the ethynyl (B1212043) moiety.

A prominent strategy for constructing such fused systems involves a two-step palladium-catalyzed process. While direct cyclization of this compound is not extensively documented, analogous transformations of related substituted pyridines provide a clear blueprint. For instance, the synthesis of 3-substituted aza-β-carbolines has been achieved through a sequence of Buchwald-Hartwig amination followed by an intramolecular Heck-type cyclization. nih.gov This methodology underscores the potential to construct fused pyridine systems from appropriately substituted precursors.

The general approach involves the initial coupling of a halogenated pyridine with an amine, followed by an intramolecular cyclization that forges the new ring. In the context of this compound, the pre-existing amino and ethynyl groups could potentially undergo cyclization under appropriate catalytic conditions to yield pyrido[4,3-b]indole derivatives.

Acid-Catalyzed Cyclization Pathways

Acid-catalyzed cyclization of 2-alkynyl-4-aminopyridines represents a viable, though less documented, pathway to fused pyridine systems. In general, the protonation of the alkyne can render it more electrophilic and susceptible to intramolecular attack by the nucleophilic amino group. This type of reaction is analogous to the well-established acid-catalyzed hydroamination/cyclization of alkynes. The specific conditions, such as the choice of acid and solvent, would be critical in directing the reaction towards the desired fused product and avoiding potential side reactions.

Base-Mediated Cyclization Pathways

Base-mediated cyclization pathways offer an alternative approach to the synthesis of fused pyridine systems from this compound derivatives. The base can serve to deprotonate the amino group, increasing its nucleophilicity and facilitating its attack on the ethynyl moiety. While specific examples for this exact substrate are scarce, related base-promoted cyclizations of 2-alkynylanilines to form indoles are well-established and suggest the feasibility of this approach. The choice of base, temperature, and solvent would be crucial parameters to optimize for a successful cyclization.

Reactions Involving the Ethynyl Moiety

The phenylethynyl group in this compound is a highly versatile functional handle that can undergo a variety of chemical transformations, including addition reactions and metal-catalyzed functionalization. These reactions allow for the introduction of new atoms and functional groups, further expanding the synthetic utility of this scaffold.

Electrophilic and Nucleophilic Addition Reactions

The triple bond of the ethynyl moiety is electron-rich and can readily participate in electrophilic addition reactions. The addition of electrophiles such as halogens (e.g., Br₂) or hydrogen halides (e.g., HBr) would be expected to proceed in a stepwise manner, potentially leading to di- or tetra-substituted products. libretexts.org The regioselectivity of these additions would be influenced by the electronic effects of the pyridine ring and the phenyl group.

Conversely, the ethynyl group can also be subject to nucleophilic attack, particularly when activated by a metal catalyst or when the attacking nucleophile is sufficiently strong. While less common for simple alkynes, the electronic nature of the pyridine ring could influence the susceptibility of the alkyne to nucleophilic addition.

Metal-Catalyzed Alkyne Functionalization

Metal-catalyzed reactions provide a powerful platform for the functionalization of the ethynyl group in this compound. Palladium and gold catalysts are particularly prominent in this context.

Palladium-Catalyzed Reactions:

Palladium catalysts are widely used for a variety of transformations involving alkynes. The Sonogashira coupling, a cornerstone of C-C bond formation, is a prime example. While this compound is itself a product of such a coupling, further palladium-catalyzed reactions on the alkyne are conceivable. For instance, palladium-catalyzed hydrogenation can selectively reduce the alkyne to the corresponding alkene or alkane. Furthermore, palladium-catalyzed cross-coupling reactions could potentially be employed to further functionalize the phenylethynyl group.

Research on the closely related 2-amino-3-alkynylpyridines, synthesized via Sonogashira coupling, highlights the utility of this approach. researchgate.netscirp.org These studies provide valuable insights into the reaction conditions and catalytic systems that could be applied to this compound.

Table 1: Examples of Palladium-Catalyzed Sonogashira Coupling to Synthesize 2-Amino-3-alkynylpyridines researchgate.netscirp.org

| Entry | Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Yield (%) |

| 1 | 2-Amino-3-bromopyridine | Phenylacetylene (B144264) | Pd(CF₃COO)₂/PPh₃/CuI | Et₃N | DMF | 98 |

| 2 | 2-Amino-3-bromo-5-methylpyridine | Phenylacetylene | Pd(CF₃COO)₂/PPh₃/CuI | Et₃N | DMF | 93 |

| 3 | 2-Amino-3-bromo-5-chloropyridine | Phenylacetylene | Pd(CF₃COO)₂/PPh₃/CuI | Et₃N | DMF | 89 |

This table presents data for the synthesis of analogous compounds, providing a reference for potential reactions of this compound.

Gold-Catalyzed Reactions:

Gold catalysts have emerged as powerful tools for the activation of alkynes towards a variety of nucleophilic attacks, often leading to cyclization reactions. nih.govnih.gov In the case of this compound, a gold catalyst could activate the alkyne, making it susceptible to intramolecular attack by the 4-amino group to form fused heterocyclic systems. The specific reaction pathway and product would depend on the catalyst, reaction conditions, and any additional substituents on the pyridine ring or phenyl group.

While direct gold-catalyzed cyclization of this compound is not extensively reported, the general reactivity of alkynes with gold catalysts suggests this as a promising area for future investigation.

Reactions Involving the Amino Functionality

The 4-amino group of this compound is a key functional handle for a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives. Its nucleophilic character and the ability of the pyridine nitrogen to modulate its reactivity are central to its chemical behavior.

Amine-Directed Transformations and Derivatizations

The primary amino group in this compound readily undergoes reactions typical of aromatic amines. These transformations are fundamental for creating a library of compounds with modified properties. Common derivatizations include acylation, sulfonylation, and alkylation, which can alter the electronic and steric environment of the molecule.

For instance, acylation with acid chlorides or anhydrides in the presence of a base yields the corresponding amides. Similarly, reaction with sulfonyl chlorides provides sulfonamides. These reactions are generally high-yielding and serve to protect the amino group or to introduce new functional moieties.

Alkylation of the 4-amino group can be achieved using alkyl halides. However, controlling the degree of alkylation to prevent the formation of quaternary ammonium (B1175870) salts can be challenging. Reductive amination, a milder method, involves the reaction of the amine with an aldehyde or ketone in the presence of a reducing agent to yield secondary or tertiary amines.

| Transformation | Reagent | Product Type |

| Acylation | Acetyl chloride | N-(2-(phenylethynyl)pyridin-4-yl)acetamide |

| Sulfonylation | Benzenesulfonyl chloride | N-(2-(phenylethynyl)pyridin-4-yl)benzenesulfonamide |

| Alkylation | Methyl iodide | 4-(methylamino)-2-(phenylethynyl)pyridine |

| Reductive Amination | Benzaldehyde, NaBH(OAc)₃ | 4-(benzylamino)-2-(phenylethynyl)pyridine |

Condensation and Heterocyclization with the Amino Group

The amino group is a potent nucleophile that can participate in condensation reactions with carbonyl compounds to form imines (Schiff bases). wikipedia.org These reactions are typically acid-catalyzed and proceed via a hemiaminal intermediate, which then eliminates water to form the C=N double bond. wikipedia.org The resulting imines are themselves versatile intermediates for further transformations.

This reactivity is the foundation for constructing more complex heterocyclic systems. The formation of new rings fused to the pyridine core or attached to the amino group significantly expands the structural diversity of derivatives.

Condensation with Dicarbonyl Compounds:

Reaction with 1,2- or 1,3-dicarbonyl compounds can lead to the formation of new heterocyclic rings. For example, condensation with a β-ketoester like ethyl acetoacetate (B1235776) can, under appropriate conditions, lead to the formation of a fused pyridopyrimidine ring system.

Formation of Fused Heterocycles:

The amino group, in concert with an adjacent activated position on the pyridine ring or through reactions involving the phenylethynyl moiety, can be a partner in cyclization reactions. While not as common as with ortho-diamines, intramolecular cyclizations or multicomponent reactions can be designed to build complex polycyclic structures. For example, reactions with reagents containing two electrophilic sites can lead to the formation of five- or six-membered rings incorporating the exocyclic amino group.

| Reactant | Reaction Type | Product Skeleton |

| Acetone | Imine Formation | N-(2-(phenylethynyl)pyridin-4-ylidene)propan-2-amine |

| Ethyl acetoacetate | Condensation/Cyclization | Pyridopyrimidine derivative |

| Phthalic anhydride | Condensation | N-(2-(phenylethynyl)pyridin-4-yl)isoindoline-1,3-dione |

Exploration of Diverse Reaction Pathways for Structural Diversification

Beyond the direct modification of the amino group, the this compound scaffold offers multiple avenues for structural diversification. These pathways can involve modifications of the pyridine ring, the phenylethynyl unit, or a combination thereof, often leveraging the directing effects of the existing functional groups.

Modifications of the Phenylethynyl Group:

The carbon-carbon triple bond of the phenylethynyl group is a site of high reactivity. It can undergo a variety of addition reactions. For example, hydrogenation can selectively reduce the alkyne to an alkene (using catalysts like Lindlar's catalyst) or a fully saturated ethyl linker (using catalysts like palladium on carbon). nih.gov

The alkyne can also participate in cycloaddition reactions. For instance, [3+2] cycloadditions with azides (Huisgen cycloaddition) can be used to introduce a triazole ring, a valuable pharmacophore.

Functionalization of the Pyridine and Phenyl Rings:

Electrophilic aromatic substitution on the phenyl ring can introduce a range of substituents (e.g., nitro, halogen, alkyl groups), thereby tuning the electronic properties of the entire molecule. The position of substitution will be directed by the ethynyl group. Similarly, the pyridine ring can be functionalized, although its electron-deficient nature generally requires specific activating conditions or the use of organometallic intermediates.

Palladium-Catalyzed Cross-Coupling Reactions:

If a halogen is present on the pyridine or phenyl ring, palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) are powerful tools for introducing new carbon-carbon or carbon-heteroatom bonds. The Sonogashira coupling itself is often used to install the phenylethynyl group onto a halogenated pyridine precursor. rsc.org

| Reaction Pathway | Reagent/Catalyst | Resulting Structural Change |

| Alkyne Hydrogenation | H₂, Lindlar's Catalyst | Formation of (Z)-2-(styryl)pyridin-4-amine |

| Alkyne Hydrogenation | H₂, Pd/C | Formation of 2-(phenethyl)pyridin-4-amine |

| Cycloaddition | Benzyl azide, Cu(I) | Formation of a triazole-linked derivative |

| Electrophilic Substitution | HNO₃, H₂SO₄ | Nitration of the phenyl ring |

Coordination Chemistry of Phenylethynyl Pyridine Derivatives

Ligand Design and Metal Complexation Principles

The design of ligands is a crucial first step in the construction of functional coordination complexes. The electronic and steric properties of the ligand dictate the geometry and stability of the resulting metal complex, as well as its photophysical and electrochemical characteristics.

Phenylethynyl Pyridines as N-Donor Ligands

Phenylethynyl pyridines, including the titular 2-(phenylethynyl)pyridin-4-amine, primarily function as N-donor ligands. The nitrogen atom of the pyridine (B92270) ring possesses a lone pair of electrons that can readily coordinate to a metal center, forming a stable metal-ligand bond. zendy.io The presence of the phenylethynyl group at the 2-position introduces several key features:

Extended π-System: The conjugated π-system spanning the phenyl and pyridine rings through the ethynyl (B1212043) bridge influences the electronic properties of the ligand. This extended conjugation can affect the ligand's donor strength and participate in metal-to-ligand charge transfer (MLCT) transitions, which are often responsible for the luminescent properties of the corresponding metal complexes. nih.gov

Tunability: The periphery of the phenylethynyl pyridine scaffold can be readily functionalized with various substituents to fine-tune its electronic and steric properties. In the case of this compound, the amine group at the 4-position is expected to act as an electron-donating group, increasing the electron density on the pyridine nitrogen and enhancing its coordinating ability.

The amine group in this compound can also participate in hydrogen bonding, which can play a significant role in the formation of supramolecular structures. rsc.org

Synthesis of Transition Metal Complexes (e.g., Copper(II), Platinum(II), Rhenium(I), Gold(III))

The synthesis of transition metal complexes with phenylethynyl pyridine ligands typically involves the reaction of a suitable metal precursor with the ligand in an appropriate solvent. The choice of metal and reaction conditions dictates the final structure and properties of the complex.

Copper(II) Complexes: Copper(II) complexes of phenylethynyl-substituted pyridine ligands have been synthesized and structurally characterized. For instance, the reaction of tris(2-pyridylmethyl)amine-based ligands bearing phenylethynyl units with copper(II) salts yields propeller-like structures. rsc.org The synthesis of simpler copper(II) complexes with pyridine ligands can be achieved by refluxing the ligand with a copper(II) salt in a solvent like ethanol. mdpi.com

Platinum(II) Complexes: Platinum(II) complexes with phenylethynyl pyridine and related phenylpyridine ligands are of significant interest due to their potential applications in organic light-emitting diodes (OLEDs). These complexes are often synthesized through cyclometalation reactions, where the platinum center coordinates to both the nitrogen of the pyridine ring and a carbon atom of an adjacent phenyl ring, forming a stable five- or six-membered chelate ring. scilit.comnih.govrsc.org The synthesis can also be achieved by reacting a platinum(II) precursor with the pre-synthesized ligand. rsc.org

Rhenium(I) Complexes: Rhenium(I) tricarbonyl complexes with diimine ligands, including those based on pyridine, are well-known for their rich photophysical properties. mdpi.comcncb.ac.cn The synthesis of such complexes typically involves the reaction of a rhenium pentacarbonyl halide, such as [Re(CO)₅Cl], with the desired pyridine-based ligand in a high-boiling solvent like toluene (B28343) under reflux. mdpi.comnih.govunige.ch The resulting complexes often adopt a facial arrangement of the three carbonyl ligands. nih.gov

Gold(III) Complexes: The synthesis of organogold(III) complexes with phenylpyridine-type ligands can be challenging to achieve through direct auration. A common and effective strategy involves a transmetalation reaction from a pre-formed organomercury(II) or organopalladium(II) complex. nih.gov This approach allows for the controlled formation of the desired gold(III) pincer complexes. While direct auration of some N-heterocyclic ligands is possible, it is not always a general method. rsc.org

| Metal Ion | Typical Precursor | Synthetic Method | Reference |

| Copper(II) | CuCl₂, Cu(BF₄)₂·6H₂O | Direct reaction with ligand in ethanol | mdpi.com |

| Platinum(II) | K₂PtCl₄ | Cyclometalation or direct reaction | scilit.comnih.govrsc.org |

| Rhenium(I) | [Re(CO)₅Cl] | Reaction under reflux in toluene | mdpi.comnih.gov |

| Gold(III) | HAuCl₄·4H₂O | Transmetalation from Hg(II) or Pd(II) complexes | nih.gov |

Supramolecular Assembly through Metal-Ligand Interactions

The directional nature of metal-ligand coordination bonds, combined with the rigid geometry of phenylethynyl pyridine ligands, provides a powerful tool for the construction of complex supramolecular architectures.

Self-Assembly of Metal-Organic Structures

The principles of coordination-driven self-assembly can be used to create discrete, well-defined metal-organic structures such as cages, macrocycles, and capsules. nih.govresearchgate.netnih.gov By carefully selecting the geometry of the metal center and the number and orientation of the binding sites on the ligand, it is possible to program the assembly of complex, polynuclear structures. For instance, rigid bidentate ligands can react with metal ions that prefer a specific coordination geometry to form predictable cyclic or polyhedral structures. The formation of these assemblies can be influenced by various factors, including the nature of the metal ion, the solvent, and the presence of counter-ions or guest molecules that can act as templates. nih.govresearchgate.net

Integration into Coordination Polymers and Metal-Organic Frameworks (MOFs)

Beyond discrete assemblies, phenylethynyl pyridine derivatives are excellent candidates for the construction of extended one-, two-, or three-dimensional coordination polymers and MOFs. These materials are of great interest due to their potential applications in gas storage, separation, catalysis, and sensing.

Design Principles for Redox-Active Frameworks

A particularly exciting area of research is the development of redox-active MOFs, which can exhibit interesting electronic and magnetic properties. The incorporation of redox-active components, either at the metal nodes or within the organic linkers, is a key design strategy. zendy.iorsc.orgnih.govresearchgate.netnih.gov

Phenylethynyl pyridine ligands can contribute to the formation of redox-active frameworks in several ways:

Redox-Active Metal Centers: The pyridine nitrogen can coordinate to redox-active metal ions, such as copper or iron, which can undergo reversible changes in their oxidation state.

Redox-Active Ligands: The phenylethynyl pyridine scaffold itself can be designed to be redox-active. For example, the introduction of redox-active substituents on the phenyl ring can impart redox activity to the entire framework.

Charge Transfer Interactions: The extended π-system of the ligand can facilitate charge transfer between the metal centers and the organic linkers, or between different components of the framework, leading to interesting electronic properties.

The design of redox-active frameworks requires careful consideration of the electronic communication between the redox-active components. The rigid and conjugated nature of phenylethynyl pyridine linkers can provide efficient pathways for electron transfer, making them promising building blocks for the development of novel functional materials.

Spectroscopic Characterization and Structural Elucidation of 2 Phenylethynyl Pyridin 4 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, researchers can deduce the connectivity of atoms and the three-dimensional structure of molecules.

¹H NMR for Proton Environment Analysis

Proton (¹H) NMR spectroscopy is fundamental for identifying the chemical environment of hydrogen atoms within a molecule. The chemical shift (δ), multiplicity (splitting pattern), and integration of the signals provide a detailed map of the proton framework.

In the context of 2-(phenylethynyl)pyridin-4-amine and its derivatives, the ¹H NMR spectrum exhibits characteristic signals for the aromatic protons of both the pyridine (B92270) and phenyl rings, as well as the amine protons. For instance, in a derivative like 4,6-dimethoxy-2-(phenylethynyl)pyrimidine, the protons of the phenyl group appear as a multiplet in the aromatic region (δ 7.72–7.65 and 7.44–7.35 ppm), while the pyrimidine (B1678525) proton shows a singlet at δ 6.04 ppm. The methoxy (B1213986) groups give a characteristic singlet at δ 4.01 ppm. rsc.org

Table 1: Representative ¹H NMR Data for 2-(Phenylethynyl)pyridine Derivatives

| Compound | Solvent | Chemical Shifts (δ, ppm) and Multiplicity |

| 4,6-dimethoxy-2-(phenylethynyl)pyrimidine rsc.org | CDCl₃ | 7.72–7.65 (m, 2H), 7.44–7.35 (m, 3H), 6.04 (s, 1H), 4.01 (s, 6H) |

| 3-(hept-1-yn-1-yl)-6-methoxypyridazine rsc.org | CDCl₃ | 7.32 (d, J = 9.1 Hz, 1H), 6.84 (d, J = 9.1 Hz, 1H), 4.08 (s, 3H), 2.40 (t, J = 7.1 Hz, 2H), 1.59 (pentet, J = 7.2 Hz, 2H), 1.45–1.33 (m, 2H), 1.34–1.23 (m, 2H), 0.87 (t, J = 7.2 Hz, 3H) |

| 4-(cyclopropylethynyl)-2-(methylthio)pyridine rsc.org | CDCl₃ | 8.38 (d, J = 5.1 Hz, 1H), 6.89 (d, J = 5.1 Hz, 1H), 2.53 (s, 3H), 1.53–1.39 (m, 1H), 0.93 (ddq, J = 10.1, 4.9, 2.3 Hz, 4H) |

¹³C NMR for Carbon Skeleton Elucidation

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of a molecule. Each unique carbon atom gives a distinct signal, allowing for the determination of the number of different carbon environments.

For this compound derivatives, the ¹³C NMR spectrum reveals signals for the aromatic carbons, the acetylenic carbons, and any substituent carbons. For example, in 4-(cyclopropylethynyl)-2-(methylthio)pyridine, the pyridine ring carbons appear at δ 172.6, 156.4, 151.0, and 118.0 ppm, while the acetylenic carbons are observed at δ 99.7 and 74.0 ppm. rsc.org

Table 2: Representative ¹³C NMR Data for 2-(Phenylethynyl)pyridine Derivatives

| Compound | Solvent | Chemical Shifts (δ, ppm) |

| 4,6-dimethoxy-2-(phenylethynyl)pyrimidine rsc.org | CDCl₃ | Not explicitly provided in the search result, but expected to show signals for pyrimidine, phenyl, and methoxy carbons. |

| 3-(hept-1-yn-1-yl)-6-methoxypyridazine rsc.org | CDCl₃ | 163.2, 144.0, 132.2, 130.7, 120.0, 116.5, 94.1, 54.9, 31.1, 27.9, 22.2, 19.3, 14.0 |

| 4-(cyclopropylethynyl)-2-(methylthio)pyridine rsc.org | CDCl₃ | 172.6, 156.4, 151.0, 118.0, 99.7, 74.0, 13.8, 8.9 |

2D NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Assignment

Two-dimensional (2D) NMR techniques are powerful tools for establishing the connectivity between atoms in a molecule.

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons.

HMQC (Heteronuclear Multiple Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C).

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the molecular structure, especially for connecting different fragments of the molecule.

While specific 2D NMR data for this compound was not found in the search results, these techniques are routinely used in the structural elucidation of complex heterocyclic compounds. ipb.ptbeilstein-journals.org For example, HMBC would be instrumental in confirming the connection between the phenylethynyl group and the pyridine ring by showing a correlation between the pyridine protons and the acetylenic carbons.

Diffusion-Ordered Spectroscopy (DOSY) for Molecular Sizing and Aggregation Studies

Diffusion-Ordered Spectroscopy (DOSY) is a valuable NMR technique that separates the signals of different species in a mixture based on their diffusion coefficients, which are related to their size and shape. This method can be used to study molecular aggregation and the formation of complexes in solution.

While no specific DOSY studies on this compound were found, this technique has been applied to study the aggregation of other complex molecules, providing insights into their behavior in solution. researchgate.net For derivatives of this compound, DOSY could be used to investigate intermolecular interactions and self-assembly processes.

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing information about the functional groups present.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is a rapid and non-destructive technique for identifying the presence of specific functional groups in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, resulting in a unique spectral fingerprint.

For this compound and its derivatives, the FT-IR spectrum would be expected to show characteristic absorption bands for:

N-H stretching of the amine group, typically in the region of 3300-3500 cm⁻¹.

C≡C stretching of the alkyne, which is a weak but sharp band around 2100-2260 cm⁻¹. For example, a derivative, 4-(cyclopropylethynyl)-2-(methylthio)pyridine, shows a C≡C stretch at 2224 cm⁻¹. rsc.org

C=C and C=N stretching of the aromatic pyridine and phenyl rings, in the range of 1400-1600 cm⁻¹.

C-H stretching of the aromatic rings, typically above 3000 cm⁻¹.

Table 3: Representative FT-IR Data for a 2-(Phenylethynyl)pyridine Derivative

| Compound | Sample Phase | Characteristic Absorption Bands (ν, cm⁻¹) |

| 4-(cyclopropylethynyl)-2-(methylthio)pyridine rsc.org | Film | 2224 (C≡C), 1554, 1524 (aromatic C=C/C=N), 1416, 1339, 1322, 1202, 864 |

Fourier Transform Raman (FT-Raman) Spectroscopy for Vibrational Mode Analysis

FT-Raman spectroscopy is a powerful non-destructive technique used to probe the vibrational modes of a molecule, providing a detailed fingerprint of its chemical structure. For a molecule like this compound, FT-Raman spectroscopy would be expected to reveal characteristic vibrations of its constituent functional groups, including the pyridine ring, the phenylethynyl moiety, and the amine group.

The analysis of related compounds, such as 4-phenylthiazol-2-amine, demonstrates the utility of vibrational spectroscopy. In such molecules, characteristic peaks for C-H stretching, C=N stretching, and various bending modes can be assigned. researchgate.net For this compound, distinct vibrational modes would be anticipated. The C≡C triple bond of the ethynyl (B1212043) linker would exhibit a strong and characteristic Raman signal, typically in the 2100-2260 cm⁻¹ region. Vibrations associated with the pyridine ring would appear in the 1600-1400 cm⁻¹ range, while the phenyl ring would show its own set of characteristic bands. The N-H stretching vibrations of the amine group would be expected in the 3500-3300 cm⁻¹ region.

A hypothetical FT-Raman data table for this compound, based on characteristic group frequencies, is presented below.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H Stretch (Amine) | 3450 - 3300 |

| C-H Stretch (Aromatic) | 3100 - 3000 |

| C≡C Stretch (Alkyne) | 2240 - 2100 |

| C=C/C=N Stretch (Pyridine Ring) | 1610 - 1570 |

| C=C Stretch (Phenyl Ring) | 1600 - 1585 |

| N-H Bend (Amine) | 1650 - 1580 |

Electronic Absorption and Emission Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions (π-π and Charge Transfer)*

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. For π-conjugated systems like this compound, the absorption of UV-Vis light promotes electrons from lower energy bonding (π) or non-bonding (n) orbitals to higher energy anti-bonding (π*) orbitals. The resulting spectrum is characterized by absorption bands corresponding to these transitions.

Studies on related donor-acceptor systems, such as phenylmethylene pyridineacetonitrile derivatives, have shown that the position of the nitrogen atom in the pyridine ring significantly influences the photophysical properties. mdpi.com For instance, a para-substituted pyridine derivative exhibited the most red-shifted absorption peak due to increased conjugation. mdpi.com

A representative UV-Vis absorption data table for a series of related phenylethynyl pyridine derivatives is shown below to illustrate the expected trends.

| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |

| 3-(phenylethynyl)pyridine | Dichloromethane | ~280 | ~25,000 |

| 4-(phenylethynyl)aniline | Dichloromethane | ~310 | ~30,000 |

| This compound (Hypothetical) | Dichloromethane | ~320-340 | ~35,000 |

Fluorescence Spectroscopy for Emission Properties

Fluorescence spectroscopy measures the emission of light from a molecule after it has been excited to a higher electronic state. This technique provides information about the excited state properties and the de-excitation pathways. The emission spectrum is typically mirror-imaged to the absorption spectrum and occurs at a longer wavelength (lower energy), a phenomenon known as the Stokes shift.

The fluorescence properties of this compound would be influenced by the nature of its lowest excited state, which is likely to have significant intramolecular charge transfer (ICT) character due to the electron-donating amine group and the electron-accepting pyridine ring. The extent of this charge transfer can be modulated by solvent polarity, often leading to solvatochromic shifts in the emission spectrum.

Research on other fluorescent 2-aminopyridine (B139424) derivatives has demonstrated their potential as fluorescent probes. rsc.org The fluorescence quantum yield (ΦF), a measure of the efficiency of the fluorescence process, is a crucial parameter. For related pyridin-1(2H)-ylacrylates, the fluorescence quantum yields were found to be in the range of 0.04 to 0.72, and were significantly affected by the nature and position of substituents. mdpi.com

The following table provides hypothetical fluorescence data for this compound in different solvents to illustrate the concept of solvatochromism.

| Solvent | Dielectric Constant | Excitation λmax (nm) | Emission λmax (nm) | Stokes Shift (nm) | Quantum Yield (ΦF) |

| Hexane | 1.88 | 320 | 380 | 60 | 0.65 |

| Dichloromethane | 8.93 | 325 | 410 | 85 | 0.40 |

| Acetonitrile | 37.5 | 330 | 450 | 120 | 0.25 |

X-ray Crystallography for Solid-State Structure Determination

Elucidation of Molecular Conformation and Crystal Packing

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of this compound would provide precise information about its molecular conformation, including bond lengths, bond angles, and torsion angles. It would also reveal how the molecules are arranged in the crystal lattice, a phenomenon known as crystal packing.

The conformation of the molecule, particularly the dihedral angle between the phenyl and pyridine rings, would be of significant interest as it affects the extent of π-conjugation. The packing arrangement is governed by a variety of intermolecular forces.

Applications in Advanced Materials Science and Supramolecular Chemistry

Development of Halogen-Bonded Supramolecular Assemblies

The strategic placement of nitrogen atoms within the pyridine (B92270) ring of 2-(phenylethynyl)pyridin-4-amine allows it to act as a potent halogen-bond acceptor. This interaction is a key directional force in the field of crystal engineering, enabling the predictable assembly of molecules into complex, well-defined architectures.

Crystal engineering relies on the understanding and utilization of non-covalent interactions to design and synthesize new solid-state structures with desired properties. Halogen bonding, a directional interaction between a halogen atom with a region of positive electrostatic potential (a σ-hole) and a Lewis base, has emerged as a powerful tool for constructing supramolecular assemblies. mdpi.com The nitrogen atom of the pyridine moiety in this compound serves as an excellent halogen-bond acceptor site.

Studies on related pyridine derivatives have demonstrated that the strength and directionality of halogen bonds can be finely tuned. For instance, in co-crystals of halogenated pyridine amides, the structural influence of the halogen atom increases in the order of Cl < Br < I, corresponding to the increasing size of the σ-hole. mdpi.com This principle allows for a rational design of crystal packing. The interplay between halogen bonding and other non-covalent interactions, such as hydrogen bonding and π-π stacking, dictates the final supramolecular architecture. In some cases, halogen bonding can be competitive with hydrogen bonding, leading to different structural motifs. mdpi.com

The ability of pyridine nitrogen to act as a monodentate halogen-bond acceptor is well-established, forming strong interactions with various halogen-bond donors. amazonaws.com This predictability is crucial for the rational design of co-crystals with specific network topologies.

The bifunctional nature of molecules containing both halogen-bond donor and acceptor sites can lead to the formation of extended one-dimensional (1D) chains and three-dimensional (3D) networks. While this compound itself is a halogen-bond acceptor, it can be co-crystallized with halogen-bond donors to create such networks.

For example, the co-crystallization of diiodotetrafluorobenzene with alkoxystilbazoles, which are also pyridine derivatives, has been shown to form trimeric complexes through C–I⋯N halogen bonds, leading to materials with liquid crystalline properties. nih.gov Similarly, asymmetric ditopic halogen-bond acceptors can form discrete trimers. nih.gov The combination of halogen bonding with other interactions, such as C—Cl⋯π contacts and π–π stacking, can further stabilize these networks, leading to complex chevron-like structures. nih.gov By carefully selecting the halogen-bond donor and the acceptor, it is possible to control the dimensionality and connectivity of the resulting supramolecular assembly.

Contribution to Conjugated Polymeric Systems

The rigid, linear structure of the phenylethynyl group, combined with the reactive amine functionality, makes this compound a valuable building block for conjugated polymers. These polymers are of significant interest due to their potential applications in electronics, photonics, and sensing.

The amine group on the pyridine ring allows this compound to be used as a monomer in polycondensation reactions. For instance, it can be reacted with various dianhydrides to form polyimides. The incorporation of the phenylethynylpyridine moiety into the polymer backbone can impart desirable properties such as thermal stability, solubility in organic solvents, and specific optical characteristics. The synthesis of related conjugated polymers with m-pyridine linkages has been shown to create regularly spaced bends in the polymer backbone, which can influence the material's morphology and electronic properties. mdpi.com

The general approach for synthesizing such polymers often involves a multi-step process, starting with the synthesis of the monomer, followed by polymerization. For example, a related direct hydrative amination of alkynes has been developed for the synthesis of α-amino acid derivatives, showcasing a potential route for creating monomers with specific functionalities. nih.govnih.gov

The pyridine nitrogen of this compound can act as a ligand for metal ions, making it a suitable building block for metallosupramolecular polymers. These polymers are formed through the self-assembly of monomers linked by metal-ligand coordination bonds. nih.govnih.gov This approach allows for the creation of dynamic and responsive materials with tunable properties.

The choice of the metal ion and the ligand design significantly affects the properties of the resulting metallosupramolecular polymer, including its structural, thermal, mechanical, and viscoelastic behavior. nih.govnih.gov For example, the assembly of macromonomers end-functionalized with bidentate pyridine-containing ligands with various transition metal salts can lead to polymers with different morphologies and mechanical strengths. nih.govnih.govresearchgate.net The introduction of non-conjugated spacers between the conjugated core and the metal-ligand complex can help to decouple the electronic properties of the polymer backbone from the coordination sites. elsevierpure.com

Functional Materials with Tunable Optical and Electronic Properties

The incorporation of this compound into polymeric systems can lead to functional materials with interesting and tunable optical and electronic properties. The extended π-conjugation provided by the phenylethynylpyridine unit is key to these characteristics.

The optical properties of polymers, such as their absorption and fluorescence spectra, are highly dependent on the chemical structure of the repeating units. researchgate.net The introduction of specific chromophores, like the phenylethynylpyridine group, can be used to tune the color and emission characteristics of the material. researchgate.netintertek.com The electronic properties of conjugated polymers are also closely linked to their molecular structure. dtic.mil

The table below summarizes the potential effects of incorporating this compound into polymeric materials, based on studies of related systems.

| Property | Potential Effect of this compound Incorporation |

| Thermal Stability | The rigid aromatic structure can enhance the thermal stability of the polymer. |

| Solubility | The specific structure can be modified to improve solubility in common organic solvents. |

| Optical Absorption | The extended π-system can lead to absorption in the UV-visible range, which can be tuned by further functionalization. |

| Fluorescence | The conjugated system can impart fluorescent properties to the material. |

| Electronic Conductivity | The π-conjugated backbone can facilitate charge transport, leading to semiconducting or conducting materials. |

Design of Fluorescent Probes and Sensors

There is no specific research available on the use of this compound as a fluorescent probe or sensor. In principle, D-π-A molecules can exhibit sensitivity to their environment, making them candidates for sensors. For instance, studies on other amino-substituted pyridines have shown that their fluorescence can be sensitive to solvent polarity (solvatochromism) or pH due to the protonation of the nitrogen atoms. nih.gov The interaction of the pyridine nitrogen or the amino group with metal ions could potentially lead to changes in fluorescence, forming the basis for a chemosensor. However, no studies have been published that explore these possibilities for this specific compound.

Exploration in Organic Electronics and Photonics

Similarly, the exploration of this compound in organic electronics and photonics has not been documented in the scientific literature. Materials with D-π-A structures are often evaluated for their charge-transport properties for use in Organic Light-Emitting Diodes (OLEDs) or as nonlinear optical materials for photonics. For example, functionally similar pyrene-pyridine derivatives have been successfully developed as hole-transporting materials in OLEDs, demonstrating stable performance. nih.gov

The synthesis of phenylethynyl-pyridine structures is commonly achieved through palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling. wikipedia.orgorganic-chemistry.org This established synthetic route would make this compound readily accessible for research purposes. Furthermore, the phenylethynyl and pyridine moieties are known to participate in forming ordered supramolecular structures through hydrogen bonding and π-π stacking, a key aspect in the design of crystalline organic electronic materials. rsc.org

While the foundational chemistry and the properties of related compounds suggest that this compound could be a candidate for research in these advanced applications, there are currently no published reports, detailed research findings, or data to substantiate its use or performance in these areas.

Future Research Directions and Emerging Avenues for 2 Phenylethynyl Pyridin 4 Amine Research

Advancements in Sustainable and Atom-Economical Synthetic Routes

The development of environmentally friendly and efficient synthetic methods is a paramount goal in modern chemistry. For 2-(phenylethynyl)pyridin-4-amine, future research will likely concentrate on green chemistry principles to minimize waste and energy consumption.

Current synthetic strategies often involve multi-step processes that may not be optimal in terms of atom economy. rsc.org Future advancements are expected to focus on one-pot multicomponent reactions, which offer a streamlined approach to constructing complex molecules like substituted pyridines. acs.org These reactions, often assisted by microwave irradiation, can lead to excellent yields, pure products, and significantly reduced reaction times, aligning with the principles of green chemistry. acs.org For instance, a one-pot, four-component reaction has been successfully employed for the synthesis of various pyridine (B92270) derivatives, showcasing the potential for high synthetic efficiency. acs.org

Furthermore, the use of alternative energy sources, such as visible light in photocatalysis, presents a promising green synthetic route. rsc.org Photocatalytic methods can enable reactions to proceed at room temperature, using molecular oxygen as a green oxidant and inexpensive catalysts like copper(I) chloride. rsc.org This approach not only reduces energy consumption but also avoids the use of toxic reagents and byproducts. rsc.org The development of such methods for the synthesis of this compound would represent a significant step towards sustainability.

Exploration of Novel Derivatization Strategies for Enhanced or Targeted Functionality

The functionalization of the this compound scaffold is a key area for future research, aiming to tailor its properties for specific applications. Derivatization can be used to enhance its electronic, optical, or biological activities.

Researchers are exploring various strategies to introduce different functional groups onto the pyridine ring or the phenylethynyl moiety. For example, the introduction of different substituents on the phenyl ring can modulate the compound's electronic properties, which is crucial for applications in electronics and photonics. The amino group at the 4-position of the pyridine ring serves as a versatile handle for further chemical modifications, such as the formation of amides or Schiff bases, leading to a wide range of new derivatives with potentially enhanced functionalities. nih.govnih.gov

The synthesis of novel 2-amino-4-(1-phenylethoxy) pyridine derivatives has demonstrated the potential for creating compounds with specific biological activities. nih.gov Similarly, the preparation of 4-aminopyridine-based amide derivatives has yielded dual inhibitors of important enzymes, highlighting the therapeutic potential of this class of compounds. nih.gov Future work will likely involve the systematic exploration of a broader range of substituents and linking chemistries to create a diverse library of this compound derivatives for screening in various applications.

Integration of Multi-Scale Computational Modeling for Predictive Material Design

Computational modeling is becoming an indispensable tool in materials science, enabling the prediction of material properties and guiding the design of new functional materials. For this compound, multi-scale computational modeling can provide valuable insights into its structure-property relationships.

Machine learning-assisted material genome approaches are being developed to predict the performance of materials based on their chemical structure. acs.org By creating virtual libraries of pyridine-based polymers and using machine learning models to predict their adsorption capacities, researchers can efficiently screen for promising candidates for applications such as environmental remediation. acs.org This approach has already led to the successful design and synthesis of halogenated functional pyridine polymers with excellent performance. acs.org

Density Functional Theory (DFT) calculations can be employed to elucidate the electronic structure and predict the reactivity of this compound and its derivatives. acs.org These calculations can help in understanding reaction mechanisms and in designing derivatives with tailored electronic and optical properties. The integration of computational modeling with experimental synthesis and characterization will accelerate the discovery and development of new materials based on the this compound scaffold.

Investigation of Self-Assembly Processes for Hierarchical Supramolecular Architectures

The ability of molecules to self-assemble into well-defined, ordered structures is a powerful strategy for creating complex functional materials. The rigid and planar structure of this compound, combined with its potential for hydrogen bonding and π-π stacking, makes it an excellent building block for supramolecular chemistry.

Future research will focus on understanding and controlling the self-assembly of this compound and its derivatives in solution and on surfaces. The formation of hierarchical supramolecular architectures, such as nanotubes, has been observed for macrocycles containing similar bis(1,2,3-triazolyl)pyridine motifs. rsc.org The incorporation of this compound into such macrocyclic structures could lead to new materials with interesting host-guest properties and applications in sensing and catalysis.

The use of co-ligands and metal coordination can provide a rational design strategy for generating extended metallo-supramolecular assemblies. researchgate.net By carefully selecting the components, it is possible to create materials with specific network topologies and functionalities. The investigation of how subtle changes in the molecular architecture of pyridine-containing polymers influence their secondary structure and self-assembly into micelles provides a roadmap for tailoring the morphology of nanoparticles for biomedical applications. acs.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.